N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic cannabinoid with the molecular formula C16H23NOS and a molecular weight of 277.43 g/mol.
Mechanism of Action
Preparation Methods
The synthesis of N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves several steps. One common method includes the condensation reaction of cyclohexylamine with thiophene-2-carboxylic acid, followed by cyclization with cyclopentanone under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: Substitution reactions can occur at the thiophene ring, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Scientific Research Applications
N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cannabinoid receptors.
Medicine: Research has shown potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
N-cyclohexyl-1-(thiophen-2-yl)cyclopentanecarboxamide can be compared with other similar compounds, such as:
N-(thiophen-2-yl)nicotinamide derivatives: These compounds also contain a thiophene ring and have shown significant biological activities, including fungicidal properties.
Ajulemic acid analogs: These analogs share structural similarities and are studied for their potential therapeutic effects.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-cyclohexyl-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c18-15(17-13-7-2-1-3-8-13)16(10-4-5-11-16)14-9-6-12-19-14/h6,9,12-13H,1-5,7-8,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQUNWGBKDTILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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